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For Researchers, Scientists, and Drug Development Professionals

Introduction
Deudomperidone (also known as CIN-102) is a deuterated analog of domperidone, a

peripherally selective dopamine D2 and D3 receptor antagonist.[1][2] As a research tool,

deudomperidone offers distinct advantages over its parent compound, primarily due to the

kinetic isotope effect. The substitution of hydrogen with deuterium atoms at specific positions

forms a more stable carbon-deuterium bond, which can alter drug metabolism.[3] This

modification was engineered to improve the pharmacokinetic (PK) profile, resulting in a more

sustained plasma concentration and a longer half-life compared to domperidone.[3]

A key application of deudomperidone is the study of peripheral dopamine signaling with

minimal confounding effects from the central nervous system (CNS), as it does not readily

cross the blood-brain barrier.[3] Its primary mechanism involves blocking dopamine D2/D3

receptors in the gastrointestinal (GI) tract and the chemoreceptor trigger zone (CTZ), making it

an invaluable tool for investigating gastroparesis, nausea, and vomiting.[2] Furthermore, its

design significantly reduces the risk of cardiac QT prolongation, a known concern with

domperidone, enhancing its utility as a safer tool compound for in vivo studies.[2][3]

Mechanism of Action
Deudomperidone acts as a competitive antagonist at dopamine D2 and D3 receptors. These

receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway.[4]
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Upon binding of the endogenous agonist dopamine, the Gαi subunit inhibits the enzyme

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By binding to these receptors, deudomperidone blocks dopamine from activating this

cascade. This antagonism restores adenylyl cyclase activity, thereby preventing the dopamine-

induced decrease in cAMP. In the upper GI tract, this inhibition of dopamine signaling leads to

increased esophageal sphincter pressure and enhanced gastric motility (a prokinetic effect).[2]

In the CTZ, this blockade mediates its antiemetic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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